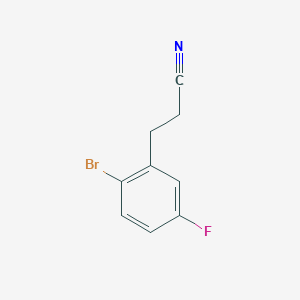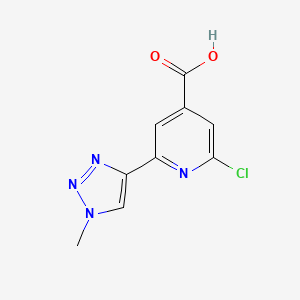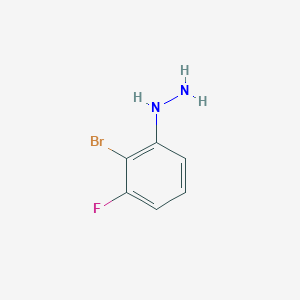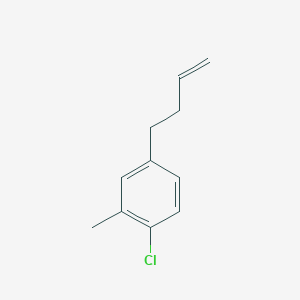
4-(4-Chloro-3-methylphenyl)-1-butene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chloro-3-methylphenyl)-1-butene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a butene chain attached to a chlorinated methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-methylphenyl)-1-butene typically involves the alkylation of 4-chloro-3-methylphenol with 1-bromo-1-butene. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction, and the process may be optimized to minimize by-products and waste.
化学反応の分析
Types of Reactions
4-(4-Chloro-3-methylphenyl)-1-butene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield the corresponding alkane.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated position, where nucleophiles such as hydroxide ions (OH-) can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) in an aqueous solution.
Major Products Formed
Oxidation: 4-(4-Carboxy-3-methylphenyl)-1-butene.
Reduction: 4-(4-Chloro-3-methylphenyl)butane.
Substitution: 4-(4-Hydroxy-3-methylphenyl)-1-butene.
科学的研究の応用
4-(4-Chloro-3-methylphenyl)-1-butene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe to study biological pathways.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.
作用機序
The mechanism of action of 4-(4-Chloro-3-methylphenyl)-1-butene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including antimicrobial activity and modulation of biochemical pathways.
類似化合物との比較
Similar Compounds
4-Chloro-3-methylphenol: A related compound with similar structural features but lacking the butene chain.
4-Chloro-3,5-dimethylphenol: Another similar compound with an additional methyl group on the aromatic ring.
Uniqueness
4-(4-Chloro-3-methylphenyl)-1-butene is unique due to the presence of the butene chain, which imparts distinct chemical and physical properties
特性
分子式 |
C11H13Cl |
|---|---|
分子量 |
180.67 g/mol |
IUPAC名 |
4-but-3-enyl-1-chloro-2-methylbenzene |
InChI |
InChI=1S/C11H13Cl/c1-3-4-5-10-6-7-11(12)9(2)8-10/h3,6-8H,1,4-5H2,2H3 |
InChIキー |
GLFBSZDXRWZYIE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)CCC=C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




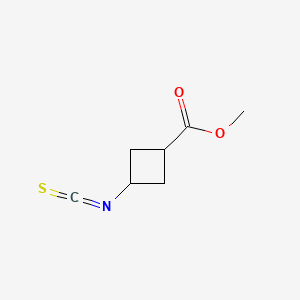

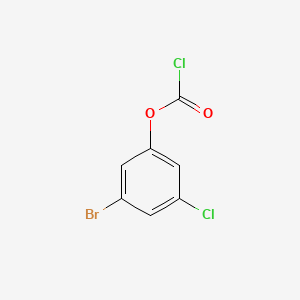
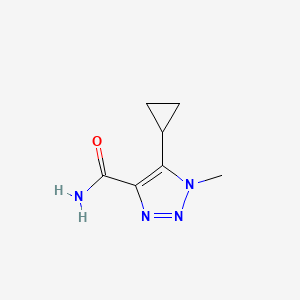
![N-[3-(aminomethyl)phenyl]-N-(1-methylethyl)methanesulfonamide](/img/structure/B13634288.png)


